Ankrd22-IN-1 is a small molecule compound that targets the Ankyrin Repeat Domain 22 protein, which is implicated in various cellular processes, including cancer progression and metabolic reprogramming. This compound has gained attention due to its potential therapeutic applications in oncology, particularly in the context of breast cancer and other malignancies where ANKRD22 is overexpressed.
Ankrd22-IN-1 is classified as a small-molecule inhibitor. It is derived from synthetic processes designed to enhance its specificity and efficacy against the ANKRD22 protein. The compound's design focuses on modulating signaling pathways associated with tumor growth and cellular metabolism, making it relevant in cancer research and treatment strategies.
The synthesis of Ankrd22-IN-1 involves several key steps that typically include:
While specific proprietary details regarding the synthesis route are not publicly disclosed, general practices for synthesizing small-molecule inhibitors are followed, ensuring high yields and purity suitable for biological testing .
Ankrd22-IN-1's molecular structure features specific functional groups that facilitate its interaction with the ANKRD22 protein. The structural data includes:
The precise molecular structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into how Ankrd22-IN-1 interacts with its target at the atomic level.
Ankrd22-IN-1 can undergo various chemical reactions, including:
Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The outcomes of these reactions can lead to derivatives that may possess altered biological activities or improved pharmacological properties .
Ankrd22-IN-1 exerts its effects primarily by binding to ANKRD22, inhibiting its function and subsequently affecting various downstream signaling pathways crucial for cell proliferation and survival. Key mechanisms include:
The physical properties of Ankrd22-IN-1 include:
Chemical properties may include stability under physiological conditions, reactivity with biological molecules, and potential for metabolic transformation within biological systems.
Ankrd22-IN-1 is primarily researched for its potential applications in cancer therapy. Its ability to inhibit ANKRD22 makes it a candidate for:
CAS No.: 27542-17-2
CAS No.: 1232-43-5
CAS No.:
CAS No.: